molecular formula C8H10O2 B118106 1,4-Di(hydroxymethyl)benzene-d4 CAS No. 1158734-28-1

1,4-Di(hydroxymethyl)benzene-d4

Cat. No.: B118106
CAS No.: 1158734-28-1
M. Wt: 142.19 g/mol
InChI Key: BWVAOONFBYYRHY-RHQRLBAQSA-N
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Description

1,4-Di(hydroxymethyl)benzene-d4, also known as 1,4-Benzenedimethanol-d4, is a deuterium-labeled compound. It is a derivative of 1,4-Benzenedimethanol where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di(hydroxymethyl)benzene-d4 can be synthesized through several methods. One common approach involves the deuteration of 1,4-Benzenedimethanol using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically requires controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,4-Di(hydroxymethyl)benzene-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Di(hydroxymethyl)benzene-d4 has numerous applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.

    Industry: Applied in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various analytical techniques .

Properties

IUPAC Name

[2,3,5,6-tetradeuterio-4-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVAOONFBYYRHY-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])CO)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

440 g (2.52 moles) of p-xylylene dichloride, 637 g (4.57 moles) of anhydrous potassium carbonate and 6 liters of water were charged to a flask. The temperature was raised until refluxing began at 103° C. and this temperature was maintained for 5 hours with the contents of the flask being stirred. Approximately 3 liters of water were then removed by distillation. Upon cooling to room temperature white crystals of p-xylylene glycol appeared. The p-xylylene glycol was obtained by filtration and was recrystallised from hot water.
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
637 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
reactant
Reaction Step One

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